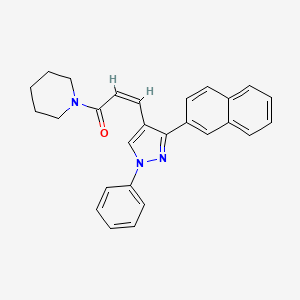

(Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Description

The compound (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a pyrazole-based enone derivative characterized by:

- A naphthalen-2-yl group at the 3-position of the pyrazole ring.

- A phenyl substituent at the 1-position of the pyrazole.

- A piperidin-1-yl group attached to the enone moiety.

The Z-configuration of the enone moiety is critical for intramolecular interactions and stability .

Properties

IUPAC Name |

(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O/c31-26(29-17-7-2-8-18-29)16-15-24-20-30(25-11-3-1-4-12-25)28-27(24)23-14-13-21-9-5-6-10-22(21)19-23/h1,3-6,9-16,19-20H,2,7-8,17-18H2/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVCEPAFFBNJKS-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one, a pyrazole derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

1. Structural Characteristics

The molecular formula of the compound is , and it features a complex structure comprising a pyrazole ring, naphthalene moiety, and piperidine group. The crystal structure analysis reveals that the molecule is nearly planar with minimal dihedral angles between the rings, indicating effective π–π stacking interactions which may contribute to its biological activity .

2. Synthesis

The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of appropriate aldehydes with hydrazine derivatives followed by cyclization reactions. The yield of the final product can vary but is generally reported to be around 56% under optimized conditions .

3. Biological Activities

3.1 Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 25 |

| Pyrazole Derivative B | Escherichia coli | 50 |

| Target Compound | Bacillus subtilis | 30 |

These findings suggest that the compound may possess antibacterial properties comparable to standard antibiotics .

3.2 Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with various cellular targets involved in cancer progression. For example, it has been shown to induce apoptosis in certain cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism of action is thought to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

3.3 Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds like (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one have shown potential in reducing inflammatory markers. Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models .

4. Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity, suggesting structure–activity relationships that could guide future drug design.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects through apoptosis induction pathways. This study emphasized the importance of further exploring these compounds for anticancer drug development.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the piperidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one. These compounds can mitigate oxidative stress, which is implicated in various diseases. The mechanism often involves scavenging free radicals and inhibiting lipid peroxidation.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives containing the pyrazole nucleus show significant activity against pathogens such as Staphylococcus aureus and Candida albicans. This makes them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Low to Moderate |

| Candida albicans | High |

Anticonvulsant Effects

The anticonvulsant activity of related pyrazole derivatives has been evaluated in various studies. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways, providing a basis for further investigation into their use in treating epilepsy.

Case Study 1: Antioxidant Evaluation

A study conducted on a series of naphthalene-substituted pyrazoles demonstrated that compounds similar to (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one exhibited potent antioxidant activity. The study utilized various assays including DPPH and ABTS to measure free radical scavenging capabilities.

Case Study 2: Antimicrobial Screening

In another research project, a library of pyrazole derivatives was screened for antimicrobial activity. The results indicated that several compounds showed efficacy against resistant strains of bacteria, suggesting that (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one could be developed into a lead compound for new antibiotics.

Case Study 3: Anticonvulsant Activity

A pharmacological study assessed the anticonvulsant potential of various pyrazole derivatives through maximal electroshock and pentylenetetrazol-induced seizure models. The findings revealed that certain derivatives exhibited significant protective effects against seizures, warranting further exploration into their therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Table 1: Key Structural Differences in Pyrazole Derivatives

Key Observations :

Enone Moiety and Configuration

- The Z-configuration in the target compound is shared with analogs in and , which stabilize planar conformations via intramolecular hydrogen bonds or van der Waals interactions .

- Piperidine vs. Piperazine: The compound in features a piperazine ring (two nitrogen atoms), which increases basicity and hydrogen-bonding capacity compared to the piperidine (single nitrogen) in the target compound .

Physicochemical Properties

Table 2: Predicted Properties Based on Structural Analogues

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.